molecular formula C27H29F3N6O8S B119680 Alatrofloxacin mesylate CAS No. 146961-77-5

Alatrofloxacin mesylate

Número de catálogo: B119680
Número CAS: 146961-77-5
Peso molecular: 654.6 g/mol
Clave InChI: CYETUYYEVKNSHZ-RSUMCGCKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El mesilato de alatrofloxacina es un antibiótico fluoroquinolónico desarrollado por Pfizer. Se administra como una sal de mesilato y es un profármaco de la trovafloxacina. Este compuesto se usó principalmente para tratar una variedad de infecciones bacterianas. Se retiró del mercado en 2001 debido a preocupaciones sobre hepatotoxicidad, que podría provocar daños graves en el hígado .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El mesilato de alatrofloxacina se sintetiza a través de una serie de reacciones químicas que comienzan a partir de compuestos orgánicos básicos. La síntesis implica la formación de la estructura central de fluoroquinolona, seguida de la introducción de diversos grupos funcionales para mejorar sus propiedades antibacterianas. El paso final implica la conversión de alatrofloxacina a su forma de sal de mesilato.

Métodos de Producción Industrial: La producción industrial del mesilato de alatrofloxacina implica una síntesis química a gran escala en condiciones controladas. El proceso incluye el uso de reactivos y disolventes de alta pureza, control preciso de la temperatura y controles de calidad rigurosos para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Synthetic Reactions

Alatrofloxacin mesylate is synthesized via three primary routes, all involving coupling reactions with protected amino acid derivatives:

Key Synthetic Steps:

Reaction TypeReagents/ConditionsProduct Characteristics
BOC-protected couplingBOC-(L-Ala-L-Ala)-azabicyclohexane + Activated quinolone (e.g., trifluoroacetate intermediate) Forms alatrofloxacin zwitterion with 90% yield after mesylation
Direct mesylationMethanesulfonic acid in 10% aqueous ethanol (pH 3.5–4.5) Yields this compound with ≤30 ppm impurities post-resin treatment
Oligomer removalHydrophobic polystyrene resin (e.g., Mitsubishi HP-20®) Reduces oligomer impurities from 700 ppm to <30 ppm

Critical Parameters :

  • Temperature: 0–5°C for crystallization

  • Purity control: HPLC monitoring (retention time: 2.1–30 min for impurities)

Degradation Pathways

Stability studies reveal susceptibility to hydrolytic and photolytic degradation:

Hydrolytic Degradation:

  • Acidic conditions (pH 4) : Stable for ≥24 hours in Water for Injection (WFI)

  • Alkaline conditions : Rapid decomposition via cleavage of the naphthyridine nucleus

Photolytic Degradation:

  • UV exposure : Generates 2,4-difluorophenyl byproducts (confirmed via NMR)

  • Formulation mitigation : Citrate buffer (2.55×10⁻³ g/mL citric acid + 2.35×10⁻³ g/mL sodium citrate) enhances photostability

Metabolic Activation

As a prodrug, this compound undergoes enzymatic hydrolysis in vivo:

Hydrolysis Kinetics:

ParameterValue
Half-life (T₁/₂)9.1 hours
AUC (0–24h)11.2 ± 2.2 µg·h/mL
Clearance (CL)95 mL/hr/kg

Mechanism :

  • Serum esterases hydrolyze L-alanyl-L-alanyl side chains, releasing trovafloxacin .

  • Bioactivation occurs within 1 hour post-IV administration .

Impurity Profiling

Process-related impurities are rigorously controlled:

Major Impurities:

Impurity TypeStructure (NMR Confirmation)Source
Oligomerδ 9.98 (d, 1H); δ 8.79 (s, 1H) Side reaction during coupling
Des-fluoro derivativeδ 7.33 (m, 2H); δ 4.18 (q, 1H) Incomplete fluorination

Removal Efficiency :

  • Polystyrene resin reduces oligomer content by 97% (from 500 ppm to <30 ppm) .

Stability in Parenteral Formulations

Optimized formulations ensure shelf-life and compatibility:

ComponentRoleConcentration
Sodium chlorideTonicity adjuster0.9% w/v
Citrate bufferpH stabilizerpH 4.0 ± 1.0
DextroseLyoprotectant (lyophilized forms)5% w/v

Sterilization : Autoclaving at 115°C for 15 minutes maintains integrity .

Comparative Reactivity

This compound’s reactivity differs from other fluoroquinolones:

PropertyThis compoundCiprofloxacin
Hydrolysis rate (t₁/₂)9.1 hours 4.2 hours
Photodegradation productsDifluorophenyl derivatives Piperazinyl radicals
Metabolic activationProdrug (requires hydrolysis) Directly active

Aplicaciones Científicas De Investigación

Pharmacokinetics and Administration

Alatrofloxacin is administered intravenously due to its improved solubility compared to trovafloxacin. Key pharmacokinetic properties include:

  • Bioavailability: Not applicable for IV formulation.
  • Protein Binding: Approximately 76% for trovafloxacin.
  • Half-life: 9 to 12 hours for trovafloxacin.
  • Excretion: Primarily via fecal and renal pathways .

3.1. Antibacterial Research

Alatrofloxacin has been studied extensively for its antibacterial properties. Research has shown that it is effective against a variety of pathogens, including resistant strains of bacteria. In comparative studies, alatrofloxacin demonstrated similar efficacy to other antibiotics like levofloxacin and vancomycin .

3.2. Stability Studies

Stability studies have indicated that this compound maintains its integrity in IV admixtures for extended periods. For instance, it has been shown to be stable in 5% dextrose and 0.45% sodium chloride injections for at least nine days at room temperature . This stability is crucial for clinical applications where drug preparation and storage conditions are variable.

3.3. Drug Repurposing

Recent studies have explored the potential repurposing of alatrofloxacin for other viral infections, particularly during the COVID-19 pandemic. Computational methods have identified alatrofloxacin as a candidate with high binding affinity against various viral targets . This highlights the compound's versatility beyond its initial antibacterial applications.

4.1. Clinical Efficacy

A notable clinical trial involved patients with complicated skin infections where alatrofloxacin was administered as part of a broader treatment regimen. The outcomes indicated a significant reduction in infection rates compared to control groups receiving standard treatments .

4.2. Safety Profile

Despite its efficacy, the safety profile of alatrofloxacin raised concerns leading to its withdrawal from the market. Reports indicated adverse events such as hepatotoxicity, which necessitated careful monitoring in clinical settings .

Data Tables

PropertyValue
Chemical FormulaC₃₆H₃₃F₃N₆O₅S
Molar Mass558.518 g/mol
Protein Binding76% (trovafloxacin)
Elimination Half-Life9 - 12 hours
Common Adverse EventsDizziness, headache, nausea
IndicationsBacterial Pathogens
PneumoniaStreptococcus pneumoniae
Pelvic Inflammatory DiseaseChlamydia trachomatis
GonorrheaNeisseria gonorrhoeae
Skin InfectionsStaphylococcus aureus

Mecanismo De Acción

El mesilato de alatrofloxacina ejerce sus efectos antibacterianos inhibiendo la ADN girasa bacteriana y la topoisomerasa IV. Estas enzimas son cruciales para la replicación, transcripción y reparación del ADN bacteriano. Al inhibir estas enzimas, el mesilato de alatrofloxacina evita la división celular bacteriana y conduce a la muerte celular. Después de la administración intravenosa, la alatrofloxacina se convierte rápidamente en trovafloxacina, que es responsable del efecto terapéutico .

Compuestos Similares:

    Trovafloxacina: La forma activa del mesilato de alatrofloxacina, también un antibiótico fluoroquinolónico.

    Ciprofloxacina: Otro antibiótico fluoroquinolónico con un mecanismo de acción similar pero con una estructura química diferente.

    Levofloxacina: Un antibiótico fluoroquinolónico con un espectro de actividad más amplio.

Singularidad: El mesilato de alatrofloxacina es único debido a su naturaleza de profármaco, que permite una mejor farmacocinética y una administración dirigida de la forma activa, trovafloxacina. su uso se ha limitado debido a problemas de seguridad, particularmente hepatotoxicidad, lo que lo diferencia de otras fluoroquinolonas .

Comparación Con Compuestos Similares

    Trovafloxacin: The active form of alatrofloxacin mesylate, also a fluoroquinolone antibiotic.

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different chemical structure.

    Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness: this compound is unique due to its prodrug nature, which allows for improved pharmacokinetics and targeted delivery of the active form, trovafloxacin. its use has been limited due to safety concerns, particularly hepatotoxicity, which distinguishes it from other fluoroquinolones .

Actividad Biológica

Alatrofloxacin mesylate, a fluoroquinolone antibiotic developed by Pfizer, is notable for its broad-spectrum antibacterial activity. This compound is a prodrug of trovafloxacin, which is rapidly converted into its active form in the body. The following sections detail its biological activity, pharmacokinetics, and clinical implications based on diverse sources.

This compound functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of nucleic acid synthesis, effectively halting bacterial growth and replication.

Antibacterial Spectrum

Alatrofloxacin exhibits activity against a wide range of Gram-positive and Gram-negative bacteria. Notable susceptible organisms include:

  • Gram-positive : Streptococcus pneumoniae, Staphylococcus aureus (including MRSA)
  • Gram-negative : Escherichia coli, Haemophilus influenzae, Pseudomonas aeruginosa

This broad spectrum allows for its application in treating various infections such as pneumonia, pelvic inflammatory disease, and skin infections .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

  • Bioavailability : The intravenous formulation has a higher bioavailability (approximately 88% for the oral form of trovafloxacin) and is not significantly affected by food intake .
  • Protein Binding : Approximately 76% of the drug binds to plasma proteins, which influences its distribution and efficacy .
  • Half-life : The elimination half-life ranges from 9 to 12 hours, allowing for once-daily dosing in many cases .
  • Metabolism : Alatrofloxacin is rapidly hydrolyzed to trovafloxacin after administration, with the majority excreted through feces and urine .

Case Studies and Clinical Trials

Several studies have evaluated the efficacy of alatrofloxacin compared to other antibiotics. A notable study compared alatrofloxacin with levofloxacin and vancomycin against MRSA strains in vitro and in vivo:

Table 1: Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

AntibioticMIC (µg/ml)MBC (µg/ml)
Levofloxacin0.120.25
Trovafloxacin0.030.06
Vancomycin12

The results indicated that both levofloxacin and trovafloxacin were significantly more effective than vancomycin in reducing colony counts of MRSA below detection limits within 48 hours .

Adverse Effects and Safety Profile

Despite its effectiveness, alatrofloxacin has been associated with significant adverse effects, leading to its withdrawal from the U.S. market due to hepatotoxicity concerns. Common side effects reported include:

  • Dizziness
  • Nausea
  • Headaches

Patients with pre-existing liver conditions or neurological disorders should use this antibiotic cautiously due to the risk of severe reactions .

Propiedades

IUPAC Name

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYETUYYEVKNSHZ-RSUMCGCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057655
Record name Alatrofloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146961-77-5
Record name Alatrofloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alatrofloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALATROFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alatrofloxacin mesylate
Reactant of Route 2
Alatrofloxacin mesylate
Reactant of Route 3
Reactant of Route 3
Alatrofloxacin mesylate
Reactant of Route 4
Alatrofloxacin mesylate
Reactant of Route 5
Alatrofloxacin mesylate
Reactant of Route 6
Reactant of Route 6
Alatrofloxacin mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.